Physicochemical Divergence from Neostigmine
3-Aminophenyl dimethylcarbamate differs from its quaternary analog neostigmine (3-[(dimethylamino)carboxyl]oxy]-N,N,N-trimethylammonium) by the absence of a permanent positive charge. The target compound is a neutral molecule (formal charge 0) with a calculated LogP range of 0.20–1.91 and a molecular weight of 180.20 g/mol [1]. In contrast, neostigmine is a cation (molecular weight of the cation is 223.29 g/mol) with high aqueous solubility and minimal lipophilicity [2]. This fundamental difference dictates that the target compound can partition into lipid environments and passively diffuse across biological membranes, whereas neostigmine is restricted to the extracellular space [3].
| Evidence Dimension | Lipophilicity (LogP) and Molecular Charge |
|---|---|
| Target Compound Data | LogP = 0.20 (ACD/Labs) – 1.91 (ChemSrc); Formal charge = 0; MW = 180.20 g/mol |
| Comparator Or Baseline | Neostigmine cation: Formal charge = +1; MW = 223.29 g/mol; LogP not applicable (quaternary ammonium) |
| Quantified Difference | LogP difference: Target compound is lipophilic (LogP >0), while neostigmine is highly hydrophilic and permanently charged. |
| Conditions | Calculated physicochemical properties (ACD/Labs, ChemAxon) and structural analysis. |
Why This Matters
Procurement of the correct compound is essential when designing experiments requiring membrane permeability (e.g., cell-based assays, CNS target engagement studies) or when a neutral carbamate reference standard is needed, as quaternary analogs exhibit fundamentally different distribution and analytical behavior.
- [1] Legacy ChemSpider. 3-Aminophenyl dimethylcarbamate. Accessed 2026. View Source
- [2] PubChem. Neostigmine (Compound Summary). CID 4456. View Source
- [3] Bioorg Med Chem. 2010 May 12;18(13):4687-93. Long-acting anticholinesterases for myasthenia gravis: synthesis and activities of quaternary phenylcarbamates of neostigmine, pyridostigmine and physostigmine. doi: 10.1016/j.bmc.2010.05.022. View Source
